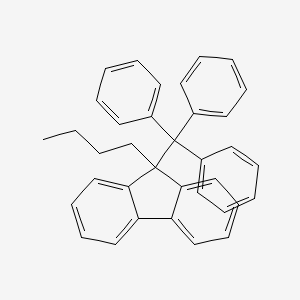
9-Butyl-9-(triphenylmethyl)-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Butyl-9-(triphenylmethyl)-9H-fluorene is an organic compound belonging to the fluorene family It is characterized by the presence of a butyl group and a triphenylmethyl group attached to the fluorene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Butyl-9-(triphenylmethyl)-9H-fluorene typically involves the alkylation of fluorene derivatives. One common method includes the reaction of fluorene with butyl bromide in the presence of a strong base such as potassium tert-butoxide. The triphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using triphenylmethyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Butyl-9-(triphenylmethyl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or triphenylmethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups.
Wissenschaftliche Forschungsanwendungen
9-Butyl-9-(triphenylmethyl)-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Industry: It can be used in the production of materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism by which 9-Butyl-9-(triphenylmethyl)-9H-fluorene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing properties of the butyl and triphenylmethyl groups. These groups can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway. In biological systems, the compound may interact with proteins or nucleic acids, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
9-Butyl-9H-fluorene: Lacks the triphenylmethyl group, resulting in different reactivity and applications.
9-Phenyl-9H-fluorene: Contains a phenyl group instead of a butyl group, leading to variations in chemical behavior.
9-(Triphenylmethyl)-9H-fluorene: Similar structure but without the butyl group, affecting its physical and chemical properties.
Uniqueness: 9-Butyl-9-(triphenylmethyl)-9H-fluorene is unique due to the presence of both butyl and triphenylmethyl groups. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
88223-31-8 |
|---|---|
Molekularformel |
C36H32 |
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
9-butyl-9-tritylfluorene |
InChI |
InChI=1S/C36H32/c1-2-3-27-35(33-25-15-13-23-31(33)32-24-14-16-26-34(32)35)36(28-17-7-4-8-18-28,29-19-9-5-10-20-29)30-21-11-6-12-22-30/h4-26H,2-3,27H2,1H3 |
InChI-Schlüssel |
SZAOWAOTYRNDKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(C2=CC=CC=C2C3=CC=CC=C31)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


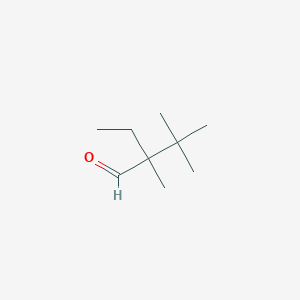
![2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine](/img/structure/B14388568.png)
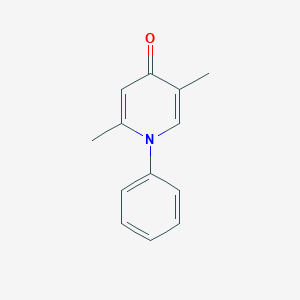
![Dihexyl [(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B14388577.png)
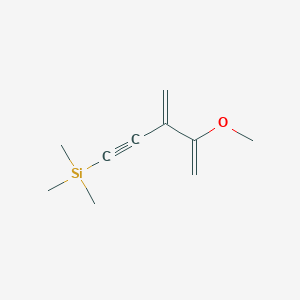
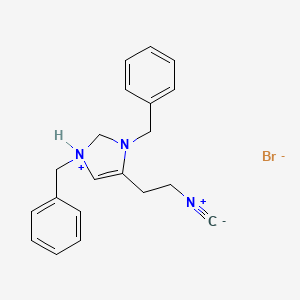



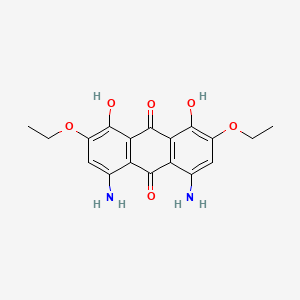

![4-[(Acetyloxy)methyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14388622.png)
![2-Chloro-N-hydroxy-N-[3-(hydroxyimino)-2-methylpentan-2-yl]acetamide](/img/structure/B14388627.png)
![4-(4-Chlorophenyl)-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14388629.png)
